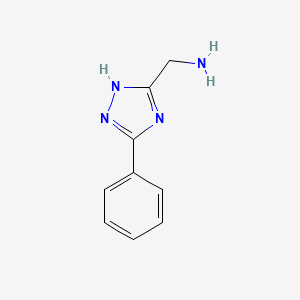

(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

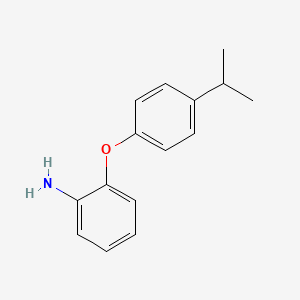

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis involves condensing the methyl benzoate and methyl salicylate with various substituents .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structures were also confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve condensation, acylation, cyclization, alkylation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques . The 1H NMR and 13C NMR data provide information about the chemical shifts of various atoms in the molecule .Aplicaciones Científicas De Investigación

Anticancer Research

Triazole derivatives have been extensively studied for their anticancer properties. The presence of a triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacodynamics. Compounds similar to (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have shown promising cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These compounds can be designed to selectively target cancer cells, minimizing damage to normal cells and potentially offering a pathway for the development of new anticancer drugs.

Antimicrobial and Antifungal Applications

The triazole moiety is known for its antimicrobial and antifungal activities. Derivatives of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have demonstrated significant potential in combating bacterial and fungal infections . This is particularly relevant in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance.

Organic Synthesis

In organic chemistry, triazole derivatives serve as key intermediates in the synthesis of complex molecules. The compound could be used in S-alkylation reactions to produce secondary alcohols with potential biological activities .

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety of cyp-450 .

Mode of Action

The interaction of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the enzyme, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole ring structure have been found to inhibit gibberellin biosynthesis , suggesting that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine may have a similar effect.

Pharmacokinetics

Similar compounds with a 1,2,4-triazole ring have been noted for their slow metabolic rate and oral bioavailability .

Direcciones Futuras

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Propiedades

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFKWILXVDBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649889 |

Source

|

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

805179-91-3 |

Source

|

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)